

structure-activity relationship (SAR) studies of 4-(4-Aminophenoxy)pyridine-2-carboxamide derivatives

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Compound of Interest		
Compound Name:	4-(4-Aminophenoxy)pyridine-2-	
	carboxamide	
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Comparative Guide to 4-(Phenoxypyridine)-2-Carboxamide Derivatives as c-Met Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(phenoxypyridine)-2-carboxamide derivatives as potent inhibitors of the c-Met kinase, a key target in cancer therapy. The data presented is based on a study by Liu et al. (2020), which explores a series of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives.[1] While the core structure is 4-phenoxypyridine, the SAR insights are highly relevant to the closely related **4-(4-aminophenoxy)pyridine-2-carboxamide** scaffold.

Data Presentation: Inhibitory Activities

The following table summarizes the in vitro inhibitory activity of a selection of the synthesized compounds against c-Met kinase and their anti-proliferative effects on various cancer cell lines.



Compound ID	R Group (Substitutio n on the phenoxy ring)	c-Met IC50 (nM)	A549 IC50 (μM)	H460 IC50 (μM)	HT-29 IC50 (μΜ)
23a	Н	8.32	3.84	2.15	1.83
23e	4-F	6.25	3.12	1.98	1.17
23f	4-Cl	5.89	2.87	1.53	0.98
231	3-F	9.11	4.13	3.28	2.54
23r	2,4-diF	4.37	2.56	1.81	0.89
23s	3,4-diF	4.82	2.93	1.67	1.02
23v	3-Cl, 4-F	2.31	1.89	1.12	0.76
23w	3-F, 4-Cl	1.91	1.57	0.94	0.65
23x	3-Br, 4-F	3.54	2.18	1.25	0.81
23y	3-I, 4-F	2.44	1.95	1.06	0.71
Foretinib	(Reference Drug)	2.53	-	-	-

Data extracted from Liu, J., et al. (2020).[1]

Key SAR Observations:

- Halogen Substitution: The introduction of halogen atoms at the 3- and/or 4-positions of the phenoxy ring generally enhances the inhibitory activity against c-Met kinase compared to the unsubstituted compound (23a).
- Position of Halogens: Substitutions at the 4-position of the phenoxy ring appear to be favorable.
- Combined Halogen Effects: Di-substituted compounds with halogens at both the 3- and 4-positions, such as 23v, 23w, 23x, and 23y, demonstrated the most potent c-Met inhibitory



activity, with IC50 values in the low nanomolar range, surpassing the reference drug Foretinib.[1]

Specific Halogen Impact: The combination of a 3-fluoro and 4-chloro substitution (23w) resulted in the most potent compound in this series against c-Met kinase (IC50 = 1.91 nM) and showed the strongest anti-proliferative activity against the tested cancer cell lines.[1]

Experimental Protocols c-Met Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against c-Met kinase was determined using a kinase activity assay. A common method for this is a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.

General Protocol:

- Reaction Setup: The kinase reaction is typically performed in a buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[2]
- Component Addition: Recombinant c-Met kinase, the test compound at various concentrations, and a suitable substrate are added to the reaction mixture.
- Initiation: The reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[2]
- Detection: A reagent such as ADP-Glo[™] is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP to ATP, which is subsequently measured via a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.[2]
- Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)



The anti-proliferative activity of the compounds against cancer cell lines (A549, H460, and HT-29) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

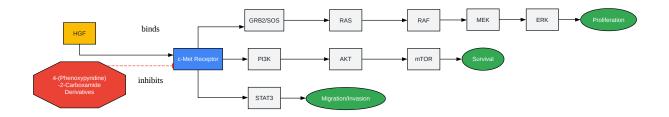
General Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[3][4] Aberrant activation of this pathway is a hallmark of many cancers.





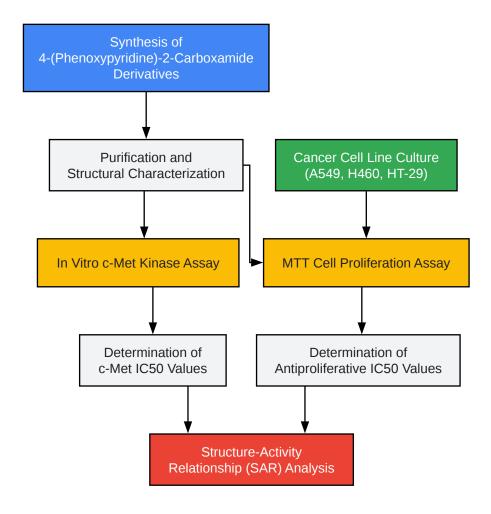
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Caption: The c-Met signaling pathway and the inhibitory action of the compounds.

Experimental Workflow for c-Met Kinase Inhibitor Screening

The process of identifying and characterizing novel c-Met inhibitors involves a series of well-defined experimental steps, from initial compound synthesis to in vitro biological evaluation.





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Caption: General workflow for the screening of c-Met kinase inhibitors.

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